4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide
Description
The compound 4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide features a piperazine core substituted with a 4-fluorophenyl group and a carboxamide-linked thiazole moiety. The thiazole ring adopts an (E)-configuration at the imine bond, a critical feature for molecular recognition and stability . This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C17H20FN5O2S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H20FN5O2S/c1-12-11-26-16(20-12)21-15(24)10-19-17(25)23-8-6-22(7-9-23)14-4-2-13(18)3-5-14/h2-5,11H,6-10H2,1H3,(H,19,25)(H,20,21,24) |
InChI Key |
RJTWREPIWLLGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with a suitable carboxylic acid derivative to form the fluorophenyl intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to introduce the thiazole ring. Finally, the piperazine moiety is introduced through a coupling reaction with the appropriate piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the fluorophenyl ring.
Scientific Research Applications
4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperazine-Carboxamide Derivatives with Aromatic Substitutions
Several analogues from the quinazolinone and phenylpiperazine families () share structural similarities with the target compound:
- Replacement of the quinazolinone core (A3) with a thiazole-imine (target) introduces conformational rigidity and alters hydrogen-bonding capacity, which may influence pharmacokinetics.
Thiazole-Containing Analogues
Thiazole rings are pivotal in bioactivity. Key comparisons include:
- ML277 (): Shares a thiazol-2-yl group but incorporates a methoxyphenyl substituent and a tosyl-piperidine. The absence of the (E)-imine configuration in ML277 may reduce steric hindrance compared to the target compound .
- Compound 4 (): Features a benzodioxolyl-imidazole scaffold with an (E)-imine confirmed by X-ray crystallography. This underscores the importance of the (E)-configuration in stabilizing molecular interactions .
Structure-Activity Relationship (SAR) Insights
- Piperazine Flexibility : Compounds with rigid piperazine substituents (e.g., tetrahydronaphthalene in ’s 43) show reduced conformational freedom compared to the target’s flexible carboxamide-thiazole linker, which may enhance target engagement .
- Electron-Deficient Aromatics: The 4-fluorophenyl group (target, A3) improves metabolic stability over non-fluorinated analogues, as seen in ’s SAR study on benzooxazinones .
Biological Activity
The compound 4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of thiazole derivatives and piperazine carboxamide structures. The synthetic routes may utilize various reagents and conditions to optimize yield and purity.
Anticancer Properties
Research indicates that compounds containing thiazole moieties often exhibit significant anticancer activity. Specifically, studies have shown that derivatives similar to the target compound can inhibit cell proliferation in various cancer cell lines, including Caco-2 and A549 cells. For instance, the incorporation of a methyl group on the thiazole ring has been associated with enhanced anticancer activity, suggesting that structural modifications can influence efficacy .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific studies on this compound are still limited .
The biological activity of 4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide may be attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of signaling pathways involved in cell growth and apoptosis.
Case Studies
- Anticancer Activity : A study on thiazole derivatives indicated that modifications such as methylation significantly improved their anticancer efficacy against Caco-2 cells, reducing cell viability by approximately 39.8% compared to untreated controls .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of thiazole-containing compounds revealed moderate inhibition against various bacterial strains, highlighting their potential as lead compounds for antibiotic development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
